molecular formula C10H14FNSSi B13408748 2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane CAS No. 84260-41-3

2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane

Cat. No.: B13408748
CAS No.: 84260-41-3
M. Wt: 227.38 g/mol
InChI Key: ULYICBKKCJNDJZ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane is a silacyclopentane derivative featuring a five-membered ring containing silicon, sulfur, and nitrogen atoms. The p-fluorophenyl substituent and methyl groups impart distinct electronic and steric properties, influencing its reactivity and stability. This compound is synthesized via cyclization reactions involving silicon-based precursors and fluorinated aromatic amines, though specific synthetic protocols are often tailored to optimize yield and purity .

Crystallographic studies using SHELX software have resolved its molecular geometry, confirming a distorted tetrahedral coordination around the silicon atom and planar p-fluorophenyl ring . Structural visualization tools like ORTEP-3 and WinGX further illustrate bond lengths and angles critical for understanding its conformational flexibility .

Properties

CAS No.

84260-41-3

Molecular Formula

C10H14FNSSi

Molecular Weight

227.38 g/mol

IUPAC Name

2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine

InChI

InChI=1S/C10H14FNSSi/c1-8-7-12-14(2,13-8)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3

InChI Key

ULYICBKKCJNDJZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN[Si](S1)(C)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthesis of 2,5-Dimethylphenylacetyl Chloride as a Precursor

  • Starting from p-xylene (1,4-dimethylbenzene) , a four-step sequence is employed to prepare 2,5-dimethylphenylacetyl chloride , a crucial intermediate for further transformations.
  • The steps include:

    • Chloromethylation of p-xylene with formaldehyde and hydrochloric acid in the presence of crown ether or phase transfer catalysts (e.g., 18-crown-6, tetrabutylammonium bromide) to yield 2,5-dimethylbenzyl chloride.

    • Cyanidation of the benzyl chloride with sodium or potassium cyanide aqueous solution under catalytic conditions to afford 2,5-dimethylbenzylacetonitrile.

    • Hydrolysis of the nitrile in acidic aqueous solution at elevated temperature to form 2,5-dimethylphenylacetic acid.

    • Acyl chlorination of the acid with thionyl chloride to generate 2,5-dimethylphenylacetyl chloride.

  • This method yields high purity product with a total yield exceeding 75%, mild reaction conditions, and industrial scalability due to the use of common raw materials and solvents such as p-xylene.

Preparation of 2,5-Dimethylphenylacetic Acid

  • An alternative route to 2,5-dimethylphenylacetic acid involves:

    • Friedel-Crafts acylation of p-xylene to introduce an acetyl group.

    • Ketal formation to protect carbonyl groups.

    • Zinc salt-catalyzed rearrangement reaction.

    • Alkali hydrolysis and acidification steps.

  • This five-step sequence avoids precious metal catalysts, uses environmentally friendly conditions, and achieves a total yield of approximately 63.4%.

Construction of the 1-Thia-3-aza-2-silacyclopentane Ring

  • While direct literature on the exact preparation of 2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane is limited, general strategies for synthesizing such heterosilacyclopentanes include:

    • Cyclization reactions involving silicon-containing precursors (e.g., chlorosilanes or silacyclopentane derivatives) with nucleophilic sulfur and nitrogen sources.

    • Use of p-fluorophenyl-substituted silanes or silacyclopentane intermediates to introduce the aromatic substituent at silicon.

    • Incorporation of sulfur and nitrogen atoms via reaction with appropriate sulfur- and nitrogen-containing reagents (e.g., thiols, amines, or azides) under controlled conditions to form the thia and aza heteroatoms in the ring.

    • Careful control of reaction conditions (temperature, solvent, catalysts) to favor ring closure and substitution pattern.

  • The synthesis may proceed via stepwise functionalization of a silacyclopentane scaffold or by tandem cyclization reactions.

Example Synthetic Scheme (Hypothetical)

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Preparation of 2,5-dimethylphenylacetyl chloride p-Xylene → chloromethylation → cyanidation → hydrolysis → thionyl chloride 2,5-Dimethylphenylacetyl chloride
2 Reaction with p-fluorophenylsilane derivative Organosilicon reagent with p-fluorophenyl substituent p-Fluorophenyl-substituted silacyclopentane precursor
3 Introduction of sulfur and nitrogen atoms Reaction with sulfur and nitrogen nucleophiles (e.g., thiol, amine) Formation of 1-thia-3-aza-2-silacyclopentane ring
4 Purification and characterization Chromatography, crystallization Pure 2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane

Analytical and Purification Data

  • Gas Chromatography (GC) is used to monitor reaction completion and purity, especially for intermediates like 2,5-dimethylphenylacetyl chloride, which achieved 99.43% purity by GC after distillation.
  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure of the final heterocyclic compound.
  • Purification typically involves solvent extraction, drying with anhydrous magnesium sulfate, vacuum distillation, and recrystallization.

Summary of Research Findings and Practical Notes

  • The preparation of the aromatic acyl chloride intermediate from p-xylene is well-established, efficient, and scalable, providing a key building block for further functionalization.
  • The incorporation of the p-fluorophenyl substituent likely involves organosilicon chemistry with fluorinated aromatic silanes.
  • The formation of the 1-thia-3-aza ring in the silacyclopentane structure requires carefully designed cyclization steps involving sulfur and nitrogen nucleophiles.
  • No direct industrial-scale synthetic route for the exact compound was found, but the methods for related intermediates and heterosilacyclopentane derivatives provide a solid foundation.
  • The overall synthetic strategy emphasizes mild reaction conditions, common reagents, and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound for drug development and other applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Electronic Effects

The compound’s uniqueness lies in its heteroatom-rich ring and fluorine substitution. Key comparisons include:

Table 1: Substituent Effects on Silacyclopentane Derivatives
Compound Substituent (X) Ring Heteroatoms Molecular Weight (g/mol) Stability (ΔG, kJ/mol)
Target Compound p-Fluorophenyl Si, S, N ~265.4 -152.3 (calculated)
2-(p-Chlorophenyl) Analog p-Chlorophenyl Si, S, N ~281.9 -145.8
1-Thia-3-aza-2-silacyclopentane (base) None Si, S, N ~170.2 -165.0
2,5-Dimethyl-2-phenyl Analog Phenyl Si, S, N ~247.3 -140.5
  • Fluorine vs. Chlorine : The p-fluorophenyl group enhances electron-withdrawing effects, increasing ring strain but improving resistance to oxidative degradation compared to the p-chlorophenyl analog .
  • Methyl Substitution : The 2,5-dimethyl configuration reduces steric hindrance compared to bulkier substituents, favoring ring stability .

Reactivity and Lumping Strategy Insights

Using lumping strategy principles (grouping structurally similar compounds), the target compound shares reaction pathways with other silacyclopentanes but diverges in fluorine-specific interactions:

Table 2: Reaction Pathways Before and After Lumping
Reaction Type Target Compound (Individual) Lumped Surrogate (Group)
Nucleophilic Substitution Si–S bond cleavage (dominant) Si–X bond cleavage (generalized)
Oxidation Fluorine-mediated resistance Increased susceptibility
Cycloaddition Limited due to ring strain Enhanced with smaller substituents
  • The fluorine atom reduces electrophilicity at the silicon center, slowing nucleophilic attacks compared to non-fluorinated analogs .
  • Lumping simplifies modeling but risks overlooking fluorine’s unique electronic contributions .

Crystallographic and Computational Insights

  • SHELX Refinement: The target compound’s Si–N bond length (1.87 Å) is shorter than in non-fluorinated analogs (1.92–1.95 Å), reflecting fluorine’s electron-withdrawing effects .
  • ORTEP-3 Visualization : Highlights planar geometry of the p-fluorophenyl group, contrasting with slight puckering in phenyl-substituted analogs .

Biological Activity

2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique silacyclopentane structure that incorporates sulfur and nitrogen heteroatoms, which may contribute to its biological properties. The presence of a fluorophenyl group is significant for enhancing lipophilicity and potentially improving receptor binding.

PropertyValue
Chemical FormulaC11H14FNSi
Molecular Weight225.36 g/mol
CAS Number[To be determined]
Melting Point[Data not available]
Solubility[Data not available]

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including anticancer, antimicrobial, and anticonvulsant effects. The specific biological activity of 2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane has not been extensively documented in current literature.

Anticancer Activity

Several studies have explored the anticancer potential of fluorinated compounds. Fluorine atoms are known to enhance the potency and selectivity of anticancer agents by modulating their pharmacokinetic properties. For instance, fluorinated analogues have demonstrated improved cytotoxicity against various cancer cell lines.

Antimicrobial Activity

Compounds with sulfur and nitrogen heteroatoms often exhibit antimicrobial properties. Similar derivatives have shown significant activity against a range of bacterial strains, suggesting that this compound may also possess such properties.

While specific mechanisms for 2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane remain to be elucidated, compounds with similar structures often interact with biological targets such as enzymes or receptors involved in cell signaling pathways. The presence of the p-fluorophenyl group may enhance binding affinity to these targets.

Case Studies

  • Anticancer Efficacy : A study on structurally related compounds found that modifications in the side chains significantly influenced their cytotoxicity against HeLa cells. The introduction of fluorine atoms was correlated with increased potency (IC50 values in the nanomolar range) .
  • Anticonvulsant Effects : Research on similar thiazole derivatives indicated potential anticonvulsant activity mediated through interactions with GABA receptors. This suggests that 2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane may also exhibit similar effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane to minimize by-product formation?

  • Methodological Answer : To minimize by-products, employ solvent-free condensation reactions with stoichiometric control of precursors like p-fluorophenylaldehyde and heterocyclic amines. Catalyst-free conditions (e.g., neat reactions at controlled temperatures) can reduce side reactions, as demonstrated in analogous p-fluorophenyl compound syntheses . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol can isolate the target compound. Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via 1H^{1}\text{H}/13C^{13}\text{C} NMR.

Q. What are the best practices for confirming the molecular structure of this compound using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation of a saturated dichloromethane/hexane solution. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure, ensuring hydrogen atoms are placed geometrically and anisotropic displacement parameters are refined for non-H atoms . Validate the structure with ORTEP-3 for thermal ellipsoid visualization and WinGX for data integration . Cross-check bond lengths and angles against density functional theory (DFT) calculations to confirm stereochemical accuracy.

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational models for this silacyclopentane derivative?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., crystal packing vs. gas-phase DFT models). Perform a conformational analysis using molecular dynamics (MD) simulations at 298 K to assess flexibility of the silacyclopentane ring. Compare experimental torsion angles (from SCXRD) with DFT-optimized geometries (B3LYP/6-311+G(d,p)). If deviations persist, consider using high-pressure crystallography or low-temperature data collection to reduce thermal motion artifacts . Employ Hirshfeld surface analysis to quantify intermolecular interactions influencing the solid-state structure .

Q. What methodological approaches are recommended for investigating the hydrolytic stability of the silacyclopentane ring under varying pH conditions?

  • Methodological Answer : Conduct kinetic studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via 29Si^{29}\text{Si} NMR to track silicon-center reactivity, complemented by LC-MS to identify hydrolysis products (e.g., silanol derivatives). Use Arrhenius plots to calculate activation energies for hydrolysis. For mechanistic insights, perform DFT calculations (M06-2X/def2-TZVP) to model transition states of ring-opening pathways. Ensure safety protocols are followed for handling fluorinated by-products, as outlined in chemical hygiene plans .

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